molecular formula C13H11N3O2 B11804072 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11804072
M. Wt: 241.24 g/mol
InChI Key: GRGZSOILZIRJCE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a pyridine ring at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired pyrimidine ring . Subsequent functional group transformations, such as hydrogenation and carboxylation, yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. The scalability of the synthesis is also a critical factor, ensuring that the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine pathways.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid apart is its unique combination of a cyclopropyl group, a pyridine ring, and a carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-cyclopropyl-4-pyridin-4-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H11N3O2/c17-13(18)10-7-15-12(9-1-2-9)16-11(10)8-3-5-14-6-4-8/h3-7,9H,1-2H2,(H,17,18)

InChI Key

GRGZSOILZIRJCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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